molecular formula C9H9NO3 B8655001 2-Methoxy-6-vinyl-1-nitrobenzene

2-Methoxy-6-vinyl-1-nitrobenzene

Cat. No.: B8655001
M. Wt: 179.17 g/mol
InChI Key: WMVLIGNCBWMYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-vinyl-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a vinyl group (-CH=CH₂) at position 6, and a nitro group (-NO₂) at position 1. Nitroaromatic compounds are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and reactivity .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-ethenyl-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h3-6H,1H2,2H3

InChI Key

WMVLIGNCBWMYQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Orientation: In 2-methoxycarbonyl-6-nitrobenzoic acid, substituents deviate from coplanarity (dihedral angles: 29.99°–67.09°), minimizing steric clashes .

Reactivity : Nitro groups enhance electrophilic substitution resistance but facilitate reduction reactions. The vinyl group offers opportunities for polymerization or Michael additions, distinguishing it from ester or carboxylic acid analogs .

Hydrogen Bonding: Analogs like 2-ethoxy-6-{[...]-phenol nitromethane exhibit intermolecular hydrogen bonds (e.g., O–H···O, C–H···O), stabilizing crystal structures . The absence of -OH in 2-Methoxy-6-vinyl-1-nitrobenzene may reduce hydrogen-bonding capacity compared to phenolic derivatives.

Thermal and Physical Properties

  • Melting Points : 2-Methoxycarbonyl-6-nitrobenzoic acid melts at 429–431 K , while ester analogs (e.g., methyl 2-methoxy-6-nitrobenzoate) likely have lower melting points due to reduced polarity.
  • Solubility : Nitroaromatics with polar groups (e.g., -COOH) exhibit higher solubility in polar solvents. The vinyl group may enhance solubility in organic solvents like toluene or acetone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.